molecular formula C18H12Cl2FN5O B2736832 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892474-16-7

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2736832
CAS No.: 892474-16-7
M. Wt: 404.23
InChI Key: XBPNPKQEGHGUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

    Final Assembly: The final step involves the coupling of the substituted triazolopyrimidine with the dichlorophenyl and fluorophenyl groups under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo[3,4-d]pyrimidine core, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolo[1,5-c]pyrimidine structure, investigated for its potential as a CDK2 inhibitor.

Uniqueness

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O/c19-13-6-5-11(14(20)7-13)8-25-10-22-17-16(18(25)27)23-24-26(17)9-12-3-1-2-4-15(12)21/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNPKQEGHGUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.